Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of biological activities, making it a significant target for drug development .
Preparation Methods
The synthesis of Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent functionalization . Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often employ these strategies due to their efficiency and scalability .
Chemical Reactions Analysis
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives: These compounds exhibit a wide range of biological activities and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9/h4-6H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEGSSOJKBYQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550149 | |
Record name | Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111753-04-9 | |
Record name | Ethyl 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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